3-(4-Chlorobenzyl)-5-isoxazolamine
Overview
Description
The compound “3-(4-Chlorobenzyl)-5-isoxazolamine” is a complex organic molecule. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “4-Chlorobenzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom attached to the fourth carbon of the benzene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Similar compounds, like “4-Chlorobenzyl chloride”, have properties such as a melting point of 27-29 °C, a boiling point of 216-222 °C, and a density of 1.26 .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “3-(4-Chlorobenzyl)-5-isoxazolamine” would likely involve further exploration of its properties and potential applications. For instance, indole derivatives, which have a similar structure, have been found to have diverse biological activities and are being explored for new therapeutic possibilities .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)5-9-6-10(12)14-13-9/h1-4,6H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVOOZZNUVTMDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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